1-(Dimethylamino)cyclopropane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

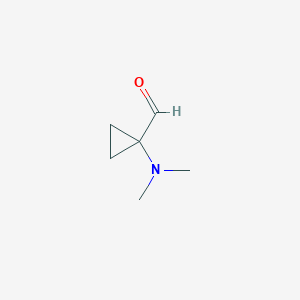

1-(Dimethylamino)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H11NO. It features a cyclopropane ring substituted with a dimethylamino group and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified. The process is optimized for yield and efficiency, ensuring that the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Dimethylamino)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Cyclopropane-1-carbaldehyde: Lacks the dimethylamino group, making it less reactive in certain reactions.

1-(Methylamino)cyclopropane-1-carbaldehyde: Contains a methylamino group instead of a dimethylamino group, leading to different reactivity and applications.

Cyclopropane-1,1-dicarbaldehyde: Contains two aldehyde groups, offering different synthetic possibilities.

Uniqueness: 1-(Dimethylamino)cyclopropane-1-carbaldehyde is unique due to the presence of both a dimethylamino group and an aldehyde group on the cyclopropane ring. This combination imparts distinct reactivity and makes it a versatile compound in various chemical transformations and applications.

Biological Activity

1-(Dimethylamino)cyclopropane-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring with a dimethylamino group and an aldehyde functional group. The unique structural characteristics of cyclopropanes contribute to their reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds containing cyclopropane rings exhibit significant anticancer properties. In a study evaluating various derivatives, certain cyclopropane-based compounds demonstrated cytotoxic effects against human cancer cell lines such as HeLa and RKO. The most potent derivatives had IC50 values ranging from 49.79 µM to 113.70 µM, with specific compounds showing promising results in inhibiting cell growth in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4r | HeLa | 78.72 |

Neurochemical Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been studied, revealing potential antidepressant-like effects. Variations in the cyclopropane-containing side chains significantly influence receptor selectivity and binding affinity, suggesting that modifications to the structure could enhance therapeutic efficacy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with nAChRs may modulate neurotransmitter release, influencing mood and cognitive functions.

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells is a critical aspect of its anticancer properties.

Cytotoxicity Evaluation

In vitro studies have been conducted to evaluate the cytotoxic effects of various cyclopropane derivatives on cancer cell lines. For instance, a study highlighted that specific derivatives caused significant morphological changes in treated cells, indicating potential mechanisms of action through apoptosis induction .

Inflammatory Response Modulation

Another area of interest is the anti-inflammatory potential of cyclopropane derivatives. Compounds have been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting that they could be developed into therapeutic agents for inflammatory diseases .

Properties

IUPAC Name |

1-(dimethylamino)cyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)6(5-8)3-4-6/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNWGPWZWYUMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.